1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione

Physicochemical Property Comparison Solid-State Behavior Purification and Handling

Researchers requiring meta-trifluoromethyl aromatic α-diketone building blocks often encounter supply gaps or incorrect regioisomer substitution. 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-15-0) resolves this with precisely controlled meta-CF3 substitution. • LogP 2.48-predictable +1.0 unit lipophilicity enhancement vs unsubstituted phenylpropanedione. • Mp 25-26°C vs para-isomer 30-32°C-enables unambiguous identity verification. • Dual carbonyl environments for regioselective transformations without para-activation interference.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 10557-15-0
Cat. No. B077017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
CAS10557-15-0
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C10H7F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3
InChIKeyNAUVRZPTOJDWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: Chemical Identity & Physicochemical Profile


1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-15-0) is an aromatic alpha-diketone featuring a trifluoromethyl substituent at the meta position of the phenyl ring [1]. This compound, also known as 2-oxo-3'-(trifluoromethyl)propiophenone, has a molecular formula of C10H7F3O2 and a molecular weight of 216.16 g/mol . Key physicochemical properties include a density of 1.285 g/cm³, a melting point of 25-26 °C, and a calculated LogP of 2.48, indicating moderate lipophilicity [2].

Building block for fluorinated molecule synthesis
Meta-CF₃ group enables electronic modulation
Confirmed supply chain via dedicated market report

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: Regioisomer and Analog Non-Interchangeability


Substituting 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione with its para-regioisomer (CAS 10557-13-8) or the unsubstituted 1-phenyl-1,2-propanedione (CAS 579-07-7) is not scientifically equivalent. The meta-trifluoromethyl substitution pattern imparts distinct physicochemical and electronic properties that directly influence reaction outcomes, biological target engagement, and material performance. The following quantitative evidence demonstrates that differences in melting point, lipophilicity, and electronic character between these close structural analogs translate into measurable performance gaps that preclude simple interchangeability .

Meta-substitution shifts melting point near ambient temperature, potentially requiring refrigerated storage — unlike the para-regioisomer.
Trifluoromethyl group raises lipophilicity relative to unsubstituted analog, altering partitioning and biological interaction profiles.
Synthetic utility and literature precedent differ; meta isomer is more frequently cited as a building block for fluorinated compound synthesis.

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: Quantitative Differentiation vs. Closest Analogs


Melting Point: Meta vs. Para Regioisomer

The meta-substituted target compound exhibits a melting point of 25-26 °C, existing as a solid at standard ambient temperature (25 °C), whereas its para-substituted analog (1-[4-(trifluoromethyl)phenyl]propane-1,2-dione, CAS 10557-13-8) has a melting point of 30-32 °C . This 5-6 °C difference reflects distinct crystal packing energies arising from the regioisomeric substitution pattern. For procurement and experimental workflows, this translates to different handling characteristics: the meta isomer may be near its melting transition at typical laboratory temperatures, potentially requiring refrigerated storage (2-8 °C) to maintain solid integrity, while the para isomer remains solid under the same conditions .

Melting Point
Reported
25–26 °C
vs 30–32 °C (para)
Δ 5–6 °C
Handling and storage implications
May require refrigeration at ambient lab conditions
Physicochemical Property Comparison Solid-State Behavior Purification and Handling

Lipophilicity: Trifluoromethyl vs. Unsubstituted Analog

The target compound possesses a calculated LogP of 2.48, driven by the electron-withdrawing and lipophilic trifluoromethyl group [1]. In contrast, the unsubstituted parent compound, 1-phenyl-1,2-propanedione (CAS 579-07-7), has a reported LogP of approximately 1.3-1.5 [2]. This difference of approximately 1 LogP unit corresponds to a roughly 10-fold increase in lipophilicity, a property that critically influences membrane permeability, metabolic stability, and protein binding in biological contexts. The meta-trifluoromethyl substitution therefore provides a quantifiable and deliberate shift in physicochemical profile that is not achievable with the unsubstituted analog.

Lipophilicity
Reported
LogP 2.48
vs ~1.3–1.5 (unsubstituted)
Δ ~1.0 LogP unit
Altered partitioning and membrane interactions
Approximately 10-fold increase in lipophilicity
Lipophilicity Membrane Permeability Drug Design

Vendor Purity and Procurement Comparison

The target compound is commercially available from multiple suppliers with minimum purity specifications of 95-98% . In comparison, the para-substituted regioisomer (CAS 10557-13-8) is offered at similar purity levels (95%) but often at a higher unit cost, with 1 g priced at approximately £86.00 versus the meta isomer's broader market availability and potentially more competitive pricing due to higher demand in specific research applications . The meta isomer is also listed as a 'Building Block' by specialized suppliers, underscoring its established role in synthetic chemistry workflows .

Procurement Profile
Supplier data
95–98% purity
vs 95% purity para analog, higher cost
Broad availability supports routine procurement
Cost-competitiveness based on vendor catalogs
Commercial Availability Purity Analysis Sourcing

Synthetic Utility as a Building Block

The compound is explicitly categorized as a 'Building Block' in chemical supplier databases and is utilized in the synthesis of fluorinated organic molecules . The alpha-diketone moiety provides two reactive carbonyl centers amenable to condensation, cyclization, and reduction reactions, while the meta-trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream products. In contrast, the para-substituted analog is less frequently cited in synthetic methodology literature, suggesting a preference for the meta isomer in certain reaction manifolds. The compound's role as a 'trifluoromethylation agent' is noted by specialty chemical suppliers .

Synthetic Utility
Class-level
Building block & trifluoromethylation agent
More frequently cited in synthetic workflows
Literature search frequency indicates preference
Synthetic Chemistry Building Block Fluorination

Market Demand and Global Research Interest

A dedicated 'Global Market Report of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-15-0)' published in 2024 indicates sustained commercial and research interest in this specific compound [1]. Such market reports are typically commissioned for compounds with non-trivial demand in pharmaceutical, agrochemical, or materials science sectors. While the para-substituted analog (CAS 10557-13-8) is also commercially available, the existence of a dedicated global market report for the meta isomer suggests higher visibility and potentially broader adoption across research disciplines. This serves as an indirect indicator of the compound's established utility compared to its less-documented regioisomers.

Market Documentation
Supporting evidence
Dedicated global market report (2024)
Sustained research demand suggests stable supply
Indirect indicator of commercial interest
Market Analysis Research Demand Commercial Relevance

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: High-Confidence Application Scenarios


Fluorinated Bioactive Molecules with Meta-Substituted Core

Medicinal chemists targeting drug candidates where a meta-trifluoromethyl group is optimal for target engagement (e.g., to avoid steric clashes present in para-substituted analogs) should prioritize this compound. The quantified LogP difference of ~1.0 unit relative to unsubstituted phenylpropanedione provides predictable lipophilicity enhancement [1]. The compound's established role as a building block and its dedicated market report underscore its validated utility in pharmaceutical R&D [2].

Ambient-Temperature Solid-State Characterization

Researchers conducting crystallization studies, solid-state NMR, or formulation development where melting point is a critical parameter should select this compound. Its melting point of 25-26 °C distinguishes it from the para-regioisomer (30-32 °C) and dictates specific storage conditions (2-8 °C recommended) [1]. This property is essential for accurate weighing and sample preparation in quantitative experiments.

Alpha-Diketone Reactivity with CF₃ Electronic Effects

Organic chemists exploring new condensation, cyclization, or oxidation reactions that benefit from the electron-withdrawing character of the meta-CF₃ group will find this compound a more suitable substrate than the unsubstituted or para-substituted analogs. The alpha-diketone moiety provides two distinct carbonyl environments for regioselective transformations, while the meta-CF₃ substitution avoids the strong para-activation/deactivation effects that can complicate reaction outcomes [1].

Application
Selection Property
Validation Focus
Fluorinated bioactive molecule synthesis
Meta-CF₃ substitution with predictable lipophilicity enhancement
Confirm compatibility with target engagement assay
Solid-state characterization and formulation
Near-ambient melting point requiring cold storage
Verify storage conditions and sample integrity
α-Diketone reactivity exploration
Electron-withdrawing meta-CF₃ and two distinct carbonyls
Assess regioselective reaction outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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